ganoderic acid F

Vue d'ensemble

Description

L'acide ganodérique F est un composé triterpénoïde dérivé du champignon médicinal Ganoderma lucidum, communément appelé Lingzhi ou Reishi. Ce composé est l'un des nombreux constituants bioactifs présents dans le Ganoderma lucidum, utilisé en médecine traditionnelle depuis plus de 2 000 ans. L'acide ganodérique F est connu pour ses propriétés thérapeutiques potentielles, notamment ses effets antitumoraux, anti-inflammatoires et immunomodulateurs .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide ganodérique F est principalement obtenu par extraction à partir du Ganoderma lucidum. La biosynthèse des acides ganodériques implique la voie du mévalonate, partant de l'acétyl-coenzyme A (Acétyl-CoA). La voie comprend plusieurs réactions enzymatiques conduisant à la formation du lanostérol, qui est ensuite converti en divers acides ganodériques, y compris l'acide ganodérique F .

Méthodes de Production Industrielle : La production industrielle de l'acide ganodérique F implique la culture du Ganoderma lucidum dans des conditions contrôlées. Des techniques telles que la fermentation submergée et la fermentation en phase solide sont utilisées pour améliorer le rendement en acides ganodériques. Le génie génétique et l'optimisation des milieux de culture sont également explorés pour augmenter l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide ganodérique F subit diverses réactions chimiques, notamment la glycosylation, l'oxydation et la réduction. La glycosylation, par exemple, implique la fixation de fragments de sucre au composé, améliorant sa solubilité et sa stabilité .

Réactifs et Conditions Communs :

Glycosylation : Utilise des glycosyltransférases et des substrats tels que l'UDP-glucose dans des conditions douces (pH 6,0, 40 °C) pendant 24 heures.

Oxydation et Réduction : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène, tandis que les agents réducteurs peuvent inclure le borohydrure de sodium.

Produits Principaux :

Glycosylation : Produit des glucosides d'acide ganodérique F avec une solubilité aqueuse améliorée.

Oxydation et Réduction : Conduisent à divers dérivés oxydés ou réduits de l'acide ganodérique F, chacun présentant des bioactivités distinctes.

4. Applications de la Recherche Scientifique

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et l'inhibition de la croissance tumorale.

Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et hépatoprotectrices.

5. Mécanisme d'Action

L'acide ganodérique F exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité Antitumorale : Inhibe l'angiogenèse et induit l'apoptose dans les cellules cancéreuses en modulant des voies telles que MAPK et PI3K/Akt.

Effets Anti-inflammatoires : Réduit l'inflammation en inhibant la production de cytokines et de médiateurs pro-inflammatoires.

Immunomodulation : Améliore les réponses immunitaires en stimulant l'activité des cellules immunitaires telles que les macrophages et les cellules tueuses naturelles.

Applications De Recherche Scientifique

Antitumor Activity

Ganoderic acid F exhibits potent antitumor effects across multiple cancer cell lines.

- Mechanism of Action : It induces apoptosis and inhibits tumor growth by affecting cell cycle regulation and apoptosis pathways. For instance, studies have shown that this compound can significantly inhibit the growth of lung carcinoma cells in vivo without causing severe side effects .

- Case Studies :

- In a study involving lung carcinoma-bearing mice, this compound demonstrated remarkable cytotoxicity and significantly inhibited tumor growth .

- Another investigation reported that this compound caused cell cycle arrest in HeLa cells, leading to apoptosis through modulation of key regulatory proteins such as cyclin D1 and p-Rb .

Anti-HIV Activity

Research indicates that this compound possesses anti-HIV properties.

- Mechanism : It inhibits HIV protease activity, which is crucial for viral replication. The half-maximal inhibitory concentration (IC50) values suggest that this compound can effectively suppress HIV activity in vitro .

- Potential Applications : These findings open avenues for developing new therapeutic strategies against HIV using this compound as a lead compound.

Liver Protection

This compound has been studied for its hepatoprotective effects, particularly in cases of alcohol-induced liver injury.

- Mechanism : It mitigates oxidative stress and regulates lipid metabolism in the liver. In animal models, supplementation with this compound significantly reduced liver damage markers and improved liver function parameters .

- Case Studies :

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects.

- Mechanism : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes. This property is particularly relevant in chronic inflammatory conditions.

- Research Findings : Studies have indicated that ganoderic acids can reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

Cholesterol Regulation

This compound has shown promise in regulating cholesterol levels.

- Mechanism : It inhibits cholesterol biosynthesis pathways, which may contribute to cardiovascular health by reducing the risk of atherosclerosis .

- Research Evidence : Preliminary studies suggest that this compound can lower cholesterol levels, making it a candidate for functional food development aimed at cardiovascular health.

Summary Table of Applications

Mécanisme D'action

Ganoderic acid F is part of a larger family of ganoderic acids, including ganoderic acid A, B, C, D, H, T, X, and Y . While all these compounds share a common triterpenoid structure, they differ in their specific functional groups and bioactivities. This compound is unique due to its potent anti-tumor and anti-inflammatory properties, making it a valuable compound for therapeutic applications .

Comparaison Avec Des Composés Similaires

L'acide ganodérique F fait partie d'une famille plus large d'acides ganodériques, notamment les acides ganodériques A, B, C, D, H, T, X et Y . Bien que tous ces composés partagent une structure triterpénoïde commune, ils diffèrent par leurs groupes fonctionnels spécifiques et leurs bioactivités. L'acide ganodérique F est unique en raison de ses puissantes propriétés antitumorales et anti-inflammatoires, ce qui en fait un composé précieux pour les applications thérapeutiques .

Composés Similaires :

Acide Ganodérique A : Connu pour ses effets hépatoprotecteurs et antitumoraux.

Acide Ganodérique B : Présente des propriétés anti-inflammatoires et antioxydantes.

Acide Ganodérique C : Étudié pour son potentiel dans le traitement des maladies du foie.

Activité Biologique

Ganoderic acid F (GAF) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology, hepatoprotection, and immunomodulation. This article presents a comprehensive review of the biological activities associated with this compound, supported by relevant research findings and case studies.

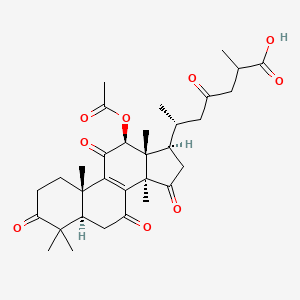

Chemical Structure and Properties

This compound is classified as a lanostane-type triterpenoid. Its structure contributes to its pharmacological properties, allowing it to interact with various biological pathways. The molecular formula of GAF is , and it exhibits a complex arrangement that facilitates its bioactivity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on healthy male volunteers evaluated the pharmacokinetics of GAF after oral administration of a water extract from Ganoderma lucidum. Key findings include:

- Absorption : GAF reached maximum plasma concentration () approximately 30 minutes post-administration under fasting conditions.

- Half-life : The elimination half-life () of GAF was approximately 28.8 minutes.

- Influence of Food : The presence of food significantly reduced and delayed , indicating that food intake affects the absorption rate of GAF .

Antitumor Effects

This compound exhibits significant antitumor properties, particularly against various cancer cell lines. Research has demonstrated that GAF induces apoptosis in HeLa cells (cervical cancer) and inhibits cell proliferation in other tumor types:

- Mechanism : GAF triggers apoptotic pathways by modulating protein expressions involved in cell cycle regulation, such as CDK2, CDK6, and cyclin D1. It also affects signaling pathways related to oxidative stress and endoplasmic reticulum stress, which are critical in cancer progression .

Hepatoprotective Effects

GAF has shown potential in protecting liver cells from damage induced by oxidative stress and alcohol consumption:

- Case Study : In an animal model, GAF supplementation significantly reduced liver injury markers (e.g., ALT and AST levels) in mice subjected to chronic alcohol exposure. The compound improved liver metabolism and modulated intestinal microbiota composition, enhancing overall liver health .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCNWXLKMWWVBT-AIMUVTGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316734 | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-15-7 | |

| Record name | Ganoderic acid F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.